4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide
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Overview
Description
4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid.
Chlorination: The chloro group is introduced through a halogenation reaction using reagents like thionyl chloride.
Coupling Reaction: The final coupling reaction involves the reaction of the indolinone core with the sulfonated benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone core.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzoic acid
- 4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzylamine
Uniqueness
4-Chloro-N-(2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClN3O4S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-(2-methyl-3-oxo-2H-indol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-9-15(21)11-4-2-3-5-13(11)20(9)19-16(22)10-6-7-12(17)14(8-10)25(18,23)24/h2-9H,1H3,(H,19,22)(H2,18,23,24) |
InChI Key |
WTWDWHYDLVHLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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